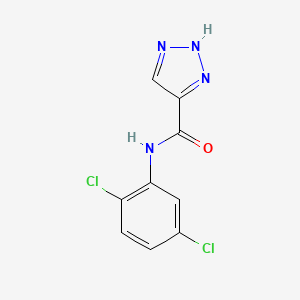

N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 2,5-dichlorophenyl group via a carboxamide bridge. The 1,2,3-triazole moiety is a nitrogen-rich aromatic system known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry. The 2,5-dichlorophenyl substituent introduces electron-withdrawing chlorine atoms at the 2- and 5-positions of the phenyl ring, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-1-2-6(11)7(3-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZPJDBBYXXCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C2=NNN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 2,5-dichlorophenyl isocyanate with 1H-1,2,3-triazole-5-carboxylic acid. This reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Triazole-Based Antagonists with Varying Halogenation Patterns

- 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine ():

- Structural Differences : This compound replaces the 1,2,3-triazole with a 1,2,4-triazole isomer and substitutes the carboxamide with a pyridinylmethylamine group. The phenyl ring has 2,3-dichloro substitution instead of 2,5-dichloro.

- Biological Impact : These modifications result in potent P2X7 receptor antagonism (IC₅₀ ~10–100 nM), suggesting that triazole isomerism and substitution patterns significantly affect receptor binding .

Fluorinated Analogues

- N-[(2,5-Difluorophenyl)methyl]-1H-1,2,3-triazole-5-carboxamide (): Structural Differences: Replaces chlorine atoms with fluorine and connects the phenyl group via a methylene bridge instead of direct carboxamide linkage.

Substituent Effects on Physicochemical Properties

Chlorophenyl vs. Trifluoromethylphenyl Derivatives

Pyrazole-Carboxamide Analogues ():

- Example Compound: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a).

- Structural Comparison: Replaces triazole with pyrazole and introduces cyano and methyl groups.

- Physicochemical Data :

- Melting point: 133–135°C

- Yield: 68%

- Molecular weight: 403.1 g/mol ([M+H]⁺)

- Trends: Bulky aryl substituents (e.g., phenyl) correlate with higher melting points and moderate yields, while electron-withdrawing groups (e.g., cyano) stabilize the carboxamide linkage .

Carboxamide Coupling Strategies

- EDCI/HOBt-Mediated Synthesis ():

- Used for pyrazole-carboxamide derivatives, achieving yields of 62–71% via activation of carboxylic acids.

- Advantages: Mild conditions suitable for acid-sensitive substrates.

- Hydrogenation in THF ():

Spectroscopic and Analytical Data Comparison

*Hypothetical data inferred from analogues.

Key Research Findings

Triazole Isomerism : 1,2,3-Triazole derivatives (e.g., this compound) exhibit distinct electronic profiles compared to 1,2,4-triazole isomers, influencing receptor binding and metabolic pathways .

Halogen Effects : Chlorine substituents enhance lipophilicity and steric interactions, while fluorine improves solubility and electronic modulation .

Synthetic Yields : EDCI/HOBt-mediated coupling achieves moderate-to-high yields (60–70%) for carboxamide derivatives, though recrystallization steps are critical for purity .

Biological Activity

N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS Number: 936323-28-3) is a compound that belongs to the triazole class of heterocycles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆Cl₂N₄O |

| Molecular Weight | 257.07 g/mol |

| CAS Number | 936323-28-3 |

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds containing the 1,2,3-triazole scaffold. Specifically, this compound has been investigated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : The compound was assessed for its antiproliferative activity using the MTT assay against several cancer cell lines. Preliminary results indicated that it exhibits significant cytotoxic effects comparable to established chemotherapeutic agents.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The triazole ring can interact with various biological targets including enzymes and receptors through non-covalent interactions such as hydrogen bonding and van der Waals forces .

- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the phenyl ring can significantly alter the compound's potency.

| Substituent | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 2-Chlorophenyl | 16.8 | MDA-MB-231 |

| 4-Chlorophenyl | 13.5 | HepG2 |

Q & A

Basic: What are the standard synthetic routes for preparing N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the triazole core. A common approach includes:

Triazole Formation: Cycloaddition of an alkyne (e.g., propargyl bromide) with an azide derivative (e.g., 2,5-dichloroaniline azide) under Cu(I)-catalyzed conditions (Click chemistry) to yield the 1,2,3-triazole ring .

Carboxamide Coupling: Reacting the triazole intermediate with a carboxylic acid derivative (e.g., activated via HOBt/EDC coupling) in anhydrous dimethylformamide (DMF) at 0–25°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Key Considerations: Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl) and triazole protons (δ 8.3–8.5 ppm). Integrate peaks to confirm substituent ratios .

- 13C NMR: Carboxamide carbonyl appears at ~165–170 ppm; triazole carbons at 140–150 ppm .

Infrared Spectroscopy (IR): Confirm carboxamide C=O stretch (~1660 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C9H6Cl2N4O: 285.99) .

Basic: What biological activities have been reported for structurally related dichlorophenyl-triazole derivatives?

Methodological Answer:

- Antimicrobial Activity: Analogues with 2,5-dichlorophenyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Urease Inhibition: Triazole-carboxamides exhibit IC50 values <10 µM, attributed to interactions with enzyme active-site thiol groups .

- Anticancer Potential: Similar compounds demonstrate IC50 values of 15–30 µM in HeLa cells via apoptosis induction .

Experimental Design: Use microdilution assays (CLSI guidelines) for antimicrobial testing and MTT assays for cytotoxicity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for refinement to determine bond angles, torsion angles, and packing interactions .

Discrepancy Analysis: Compare experimental (SCXRD) and computational (DFT-optimized) structures. For example, a >5° deviation in triazole-phenyl dihedral angles may indicate crystal-packing forces .

Software Tools: WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and validating hydrogen-bonding networks .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

Control Variables: Standardize assay conditions (e.g., cell line passage number, solvent controls). For example, DMSO concentration >1% may artificially suppress activity .

Dose-Response Validation: Perform triplicate experiments with 8–12 concentration points to calculate robust IC50 values.

Structural Confirmation: Re-characterize batches via NMR/HPLC to rule out degradation or isomerism .

Meta-Analysis: Compare data across studies using tools like ChemBL or PubChem BioAssay .

Advanced: What strategies optimize reaction yields for triazole-carboxamide derivatives?

Methodological Answer:

Catalyst Screening: Test Cu(I) sources (CuI vs. CuBr) in Click reactions; CuI typically gives >80% yield .

Solvent Optimization: Use DMF for carboxamide coupling but switch to THF for acid-sensitive intermediates .

Microwave Assistance: Reduce reaction time (e.g., 30 minutes vs. 24 hours) for azide-alkyne cycloaddition .

Workup Adjustments: Add aqueous NH4Cl to quench Cu catalysts before extraction .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

Methodological Answer:

Substituent Variation:

- Replace 2,5-dichlorophenyl with 3,4-dichloro or fluorophenyl groups to assess halogen positioning effects .

- Modify the triazole’s N1-substituent (e.g., methyl vs. benzyl) to modulate lipophilicity .

Bioisosteric Replacement: Substitute carboxamide with sulfonamide to enhance metabolic stability .

3D-QSAR Modeling: Use Schrödinger’s Maestro to correlate steric/electronic features with activity .

Advanced: What degradation pathways should be considered during stability studies?

Methodological Answer:

Hydrolytic Degradation: Incubate in pH 7.4 buffer at 40°C for 14 days. Monitor via HPLC for:

- Triazole ring cleavage (retention time shifts).

- Carboxamide hydrolysis to carboxylic acid (~10–20% under acidic conditions) .

Photodegradation: Expose to UV light (254 nm) for 48 hours; LC-MS identifies photo-oxidation byproducts (e.g., hydroxylation) .

Thermal Stability: TGA/DSC analysis to determine decomposition onset temperatures (>150°C typical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.